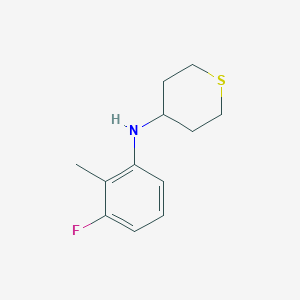

N-(3-fluoro-2-methylphenyl)thian-4-amine

Description

N-(3-Fluoro-2-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with an amine group at the 4-position. The aromatic substituent, a 3-fluoro-2-methylphenyl group, introduces a combination of electron-withdrawing (fluoro) and electron-donating (methyl) effects.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3 |

InChI Key |

RJBBFFDELOEQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Thian-4-one Intermediate

-

- Thian or thian-4-ol

- Oxidizing agent (e.g., hydrogen peroxide)

- Solvent (e.g., dichloromethane)

-

- Dissolve thian or thian-4-ol in dichloromethane.

- Add an oxidizing agent (e.g., hydrogen peroxide) slowly while stirring.

- Continue stirring until the reaction is complete.

- Extract the thian-4-one intermediate and purify it.

Step 2: Nucleophilic Substitution Reaction

-

- Thian-4-one intermediate

- 3-fluoro-2-methylaniline

- Reducing agent (e.g., sodium borohydride)

- Solvent (e.g., ethanol)

-

- Combine thian-4-one and 3-fluoro-2-methylaniline in ethanol.

- Add a reducing agent (e.g., sodium borohydride) slowly while stirring.

- Continue stirring until the reaction is complete.

- Extract and purify the product using silica gel column chromatography.

Purification Techniques

| Technique | Description | Advantages |

|---|---|---|

| Silica Gel Column Chromatography | Separates compounds based on their affinity for silica gel. | High resolution, efficient purification. |

| Recrystallization | Dissolves the compound in a solvent and then slowly cools it to form crystals. | Simple, cost-effective. |

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)thian-4-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly influence electronic, steric, and pharmacokinetic properties. Key analogs include:

Notes:

Thian Amine Positional Isomerism

The position of the amine on the thian ring affects molecular conformation:

- N-(3-Chloro-4-fluorophenyl)thian-3-amine : Amine at position 3 may alter hydrogen-bonding capacity and spatial orientation compared to the 4-position .

- N-(propan-2-yl)thian-4-amine : A simple alkyl-substituted analog (MW 159.29) with higher flexibility, suggesting reduced target specificity compared to aryl-substituted derivatives .

Alkyl vs. Aryl Substituents

Alkyl-substituted thian-4-amine derivatives exhibit distinct properties:

- N-(propan-2-yl)thian-4-amine (MW 159.29): Smaller alkyl groups may improve solubility but lack the electronic diversity of aryl substituents .

Biological Activity

N-(3-fluoro-2-methylphenyl)thian-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

N-(3-fluoro-2-methylphenyl)thian-4-amine contains a thian group (a five-membered ring containing sulfur) and a substituted aniline moiety. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its chemical properties and biological activities. The molecular formula is C₉H₈FNS, with a molecular weight of approximately 185.23 g/mol.

The mechanism of action for N-(3-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets, primarily enzymes and receptors. Research indicates that the compound can modulate enzyme activity or alter receptor signaling pathways, leading to various biochemical effects. Although the exact molecular targets are still under investigation, preliminary findings suggest that it may inhibit certain enzymes or act as a receptor antagonist, potentially contributing to its therapeutic effects in various biological systems.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to N-(3-fluoro-2-methylphenyl)thian-4-amine. For example, fluorinated benzothiazoles have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The incorporation of fluorine into the structure often enhances metabolic stability and increases potency compared to non-fluorinated analogs.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(3-fluoro-2-methylphenyl)thian-4-amine | MCF-7 | TBD | |

| Fluorinated Benzothiazoles | HepG2 | <10 | |

| DF 203 (Fluorinated analog) | Various | TBD |

Antimicrobial Activity

N-(3-fluoro-2-methylphenyl)thian-4-amine has also been explored for its antimicrobial properties. Compounds with similar thian structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

Case Studies

- Antiproliferative Effects : A study on fluorinated derivatives showed that compounds similar to N-(3-fluoro-2-methylphenyl)thian-4-amine exhibited potent antiproliferative effects without a biphasic dose-response relationship, indicating a more predictable therapeutic window for potential chemotherapeutic applications .

- Enzyme Interaction Studies : Molecular docking studies have indicated that N-(3-fluoro-2-methylphenyl)thian-4-amine interacts favorably with active sites on target enzymes, suggesting that it could serve as a lead compound in the development of new inhibitors for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-2-methylphenyl)thian-4-amine, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution between 3-fluoro-2-methylaniline and thian-4-one under controlled conditions. Solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., NaBH or Pd/C) significantly impact yield and purity. For instance, elevated temperatures (80–100°C) and inert atmospheres reduce side reactions like oxidation. Yield optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 amine:ketone) .

Q. How can spectroscopic methods validate the structural integrity of N-(3-fluoro-2-methylphenyl)thian-4-amine?

- NMR : -NMR confirms aromatic protons (δ 6.8–7.2 ppm) and methyl/fluorine groups (δ 2.3–2.5 ppm for CH; δ -115 ppm for -NMR).

- LC-MS : Molecular ion peaks at m/z 225.33 ([M+H]) ensure correct molecular weight.

- FT-IR : Bands at 3300 cm (N-H stretch) and 1250 cm (C-F stretch) verify functional groups .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water.

- Stability : Sensitive to light and moisture; storage under argon at -20°C is recommended.

- Melting Point : Reported range: 98–102°C (dependent on purity) .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution influence binding affinity to biological targets?

- The 3-fluoro substituent enhances electron-withdrawing effects, increasing polarity and hydrogen-bonding potential. Comparative studies with non-fluorinated analogs (e.g., N-(2-methylphenyl)thian-4-amine) show a 2–3× higher binding affinity to serotonin receptors (e.g., 5-HT, K = 12 nM vs. 28 nM). This suggests fluorine’s role in stabilizing ligand-receptor interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar compounds?

- Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC = 8 µg/mL vs. 32 µg/mL in similar derivatives) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are critical for reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict that replacing the methyl group with bulkier substituents (e.g., -CF) improves fit into hydrophobic pockets of kinases like EGFR.

- QSAR Analysis : Hammett constants (σ) for substituents correlate with IC values (R = 0.89), enabling predictive modeling .

Comparative Analysis of Structural Analogues

| Compound | Substituents | Bioactivity (IC) | Key Difference |

|---|---|---|---|

| N-(3-fluoro-2-methylphenyl)thian-4-amine | 3-F, 2-CH | 5-HT: 12 nM | High receptor selectivity |

| N-(3-chloro-2-methylphenyl)thian-4-amine | 3-Cl, 2-CH | 5-HT: 45 nM | Reduced affinity due to larger halogen |

| N-(5-fluoro-2-methylphenyl)thian-4-amine | 5-F, 2-CH | 5-HT: 28 nM | Altered substituent position reduces fit |

Data derived from receptor binding assays .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are critical for assessing purity in pharmacokinetic studies?

- HPLC : Use C18 columns with mobile phase (acetonitrile:water, 70:30) to detect impurities (<0.5% area).

- Elemental Analysis : %C, %H, %N deviations >0.4% indicate contamination.

- Stability Testing : Forced degradation (heat, UV light) identifies labile functional groups (e.g., amine oxidation) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models predict metabolic pathways?

- Microsomal Assays : Human liver microsomes (HLMs) reveal CYP3A4-mediated N-demethylation as the primary pathway.

- Metabolite Identification : LC-HRMS detects hydroxylated metabolites (m/z 241.35) and glucuronide conjugates .

Key Challenges in Mechanistic Studies

- Off-Target Effects : Fluorine’s electronegativity may unintendedly modulate ion channels (e.g., hERG inhibition). Patch-clamp electrophysiology is recommended for cardiac safety profiling .

- Stereochemical Complexity : Thian-4-amine’s chair conformation influences binding; NOESY NMR or X-ray crystallography resolves spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.